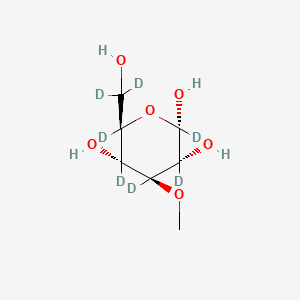

3-O-Methyl-alpha-D-glucopyranose-d7

Description

Contextualization of Modified Glucose Analogues in Research

Modified glucose analogues, such as 3-O-methyl-D-glucose, are crucial for studying the intricate processes of glucose metabolism and transport. nih.gov Since cancer cells often exhibit accelerated glycolysis and glucose uptake, these analogues are instrumental in cancer research to understand and potentially target these metabolic pathways. nih.govnih.gov By altering the glucose molecule, scientists can investigate the specific requirements of enzymes and transport proteins involved in glucose metabolism. ontosight.ai For instance, 2-deoxy-D-glucose (2-DG), another glucose analogue, is transported into cells and phosphorylated, but its accumulation inhibits key glycolytic enzymes, leading to reduced ATP production and cell death. nih.gov This highlights the power of modified glucose molecules in probing and manipulating cellular metabolic processes.

Significance of Deuterated Carbohydrates as Research Probes

Deuterated carbohydrates, where hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in various research fields, including drug development, diagnostics, and the study of biomolecular structures and dynamics. anr.fr The use of deuterium labeling offers a "label-free" method to track the uptake and metabolism of carbohydrates in cells and organisms, avoiding the steric hindrance and potential non-specific uptake associated with larger fluorescent tags. rsc.org This is particularly important for understanding nutrient acquisition in bacteria like Mycobacterium smegmatis, a model for the pathogen that causes tuberculosis. rsc.orgresearchgate.net Furthermore, selective deuteration can simplify complex Nuclear Magnetic Resonance (NMR) spectra, aiding in the conformational analysis of carbohydrates, especially when they are bound to proteins. The development of innovative methods for regioselective deuterium incorporation is expanding the accessibility and application of these valuable research probes. anr.fr

Overview of 3-O-Methyl-alpha-D-glucopyranose-d7's Role in Investigational Studies

This compound serves as a non-metabolizable tracer for studying glucose transport across biological membranes, such as the blood-brain barrier. nih.gov Its resistance to metabolic conversion allows researchers to isolate and measure the activity of glucose transport mechanisms without the confounding effects of subsequent metabolic reactions. nih.gov For example, it has been used to assess intestinal glucose transport capacity in studies related to diabetes. mpbio.comsigmaaldrich.com The deuteration of this molecule further enhances its utility as an internal standard in mass spectrometry-based analyses, allowing for precise quantification of its non-deuterated counterpart and other related molecules in complex biological samples. The stability and unique properties of this compound make it an indispensable tool for elucidating the intricacies of glucose transport and metabolism in both healthy and diseased states.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₇D₇O₆ |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(deuteriomethyl)-6-(methoxy-d3)oxane-3,4,5-triol-d3 |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 13224-94-7 (non-deuterated) |

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O6 |

|---|---|

Poids moléculaire |

201.23 g/mol |

Nom IUPAC |

(2S,3R,4S,5R,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-4-methoxyoxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1/i2D2,3D,4D,5D,6D,7D |

Clé InChI |

SCBBSJMAPKXHAH-BKYBMZETSA-N |

SMILES isomérique |

[2H][C@@]1([C@]([C@@]([C@@](O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])OC)O |

SMILES canonique |

COC1C(C(OC(C1O)O)CO)O |

Origine du produit |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 3 O Methyl Alpha D Glucopyranose D7

Regioselective O-Methylation Techniques for Carbohydrates

The synthesis of 3-O-Methyl-alpha-D-glucopyranose-d7 necessitates a precise and selective methylation at the C-3 hydroxyl group of the glucose molecule. Regioselective O-methylation of carbohydrates is a challenging yet essential process in glycochemistry, often requiring the use of protecting groups to block other reactive hydroxyls.

A prominent strategy involves the use of a temporary protecting group for the C-4 and C-6 hydroxyls, such as a benzylidene acetal (B89532). The formation of a 4,6-O-benzylidene acetal on a glucopyranoside leaves the C-2 and C-3 hydroxyls available for reaction. To achieve selective methylation at the C-3 position, chelation-controlled reactions can be employed. One such method involves forming a copper chelate of the 2,3-diol using reagents like sodium hydride and copper(II) chloride or copper(II) acetylacetanoate. nih.gov This chelation preferentially activates the C-3 hydroxyl group, directing the subsequent methylation to this position upon the introduction of a methylating agent. nih.gov

Another approach to achieve regioselectivity is through enzymatic catalysis. While chemical synthesis can be arduous, requiring multiple protection and deprotection steps, biocatalytic methylation using specific enzymes like O-methyltransferases offers a milder, single-step alternative. nih.gov For instance, the enzyme ThnM1 has demonstrated regiospecific methylation at the 2'-hydroxyl group of rhamnose moieties, highlighting the potential of enzymes to target specific positions on a sugar backbone. nih.gov Although an enzyme for 3-O-methylation of glucose is not specified, this approach represents a growing field in sustainable chemistry.

Catalytic methods using organotin compounds have also been developed for the regioselective protection of sugar hydroxyls. For example, dimethyltin (B1205294) dichloride can catalyze the benzoylation of sugars with high regioselectivity, which is determined by the stereochemical arrangement of the hydroxyl groups. organic-chemistry.org While this demonstrates selective protection rather than methylation, the underlying principles of catalyst-controlled regioselectivity are broadly applicable.

Protection of the C-4 and C-6 hydroxyls of a suitable glucose precursor, such as methyl alpha-D-glucopyranoside, using a reagent like benzaldehyde (B42025) dimethyl acetal to form the 4,6-O-benzylidene derivative.

Selective activation of the C-3 hydroxyl group over the C-2 hydroxyl, often through metal chelation.

Introduction of a methylating agent (in this case, a deuterated one like iodomethane-d3) to form the 3-O-methyl ether.

Removal of the protecting groups to yield the final product.

Deuteration Strategies for Glucopyranose Derivatives

Incorporating seven deuterium (B1214612) atoms into the 3-O-methyl-alpha-D-glucopyranose structure requires specific deuteration strategies. This involves labeling the methyl group (three deuterium atoms) and four specific, non-labile positions on the pyranose ring.

Hydrogen Isotope Exchange Approaches

Hydrogen-deuterium exchange (H/D exchange) is a fundamental technique for introducing deuterium into a molecule. For carbohydrates, this can be applied in several ways. The labile hydrogens on the hydroxyl groups readily exchange with deuterium when the compound is dissolved in a deuterated solvent like deuterium oxide (D₂O). nih.govharding.edu However, labeling the non-labile C-H bonds is more complex.

Catalytic H/D exchange methods can replace C-H bonds with C-D bonds. This can be achieved by treating the carbohydrate with D₂O in the presence of a heterogeneous catalyst, such as Raney nickel or ruthenium-on-carbon (Ru/C). rsc.orgresearchgate.net These methods can be optimized for site-selectivity under specific conditions. For instance, a continuous flow method using a Ru/C catalyst has been developed for efficient and selective deuteration of carbohydrates under mild conditions. rsc.org The efficiency of deuterium incorporation can be improved by optimizing physical parameters like the void fraction within the catalyst cartridge, which enhances mixing and contact time. rsc.org

Another context where hydrogen isotope exchange occurs is during metabolic processes. In studies of gluconeogenesis, the synthesis of new glucose, the ingestion of D₂O leads to the incorporation of deuterium at specific carbon positions in the glucose molecule through enzymatic reactions like the triosephosphate isomerase step. nih.govdiabetesjournals.org

Incorporation of Deuterated Precursors

A more direct method for synthesizing a specifically labeled compound is to use a deuterated starting material or reagent. For this compound, this involves two key components:

Deuterated Methylating Agent : To introduce the -OCD₃ group, a deuterated methylating agent such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) is used during the regioselective methylation step. This ensures the three deuterium atoms on the methyl group are incorporated with high isotopic purity. The selective replacement of hydrogen with deuterium at metabolically active sites, like a methoxy (B1213986) group, has been shown to enhance the metabolic stability of compounds. nih.gov

Deuterated Glucopyranose Backbone : Achieving the "-d4" labeling on the pyranose ring is best accomplished by starting with a glucose molecule that is already appropriately deuterated. This can be achieved through several routes:

Metabolic Labeling : Growing organisms like algae in a medium containing D₂O can produce universally deuterated biomolecules, including glucose. snmjournals.org

Chemical Synthesis : Starting from simpler, deuterated precursors and building the glucose molecule.

Chemoenzymatic Synthesis : Using enzymes to catalyze reactions with deuterated substrates. For example, reducing an oxidized carbohydrate (a ketone) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium at a specific position. rsc.org Gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors like lactate, pyruvate, or glycerol, can be exploited by providing deuterated versions of these precursors. nih.govwikipedia.org

Optimization of Synthetic Pathways for Isotopic Purity and Yield

The successful synthesis of this compound depends not only on the chosen reactions but also on the optimization of the entire pathway to maximize both chemical yield and isotopic purity.

The table below summarizes key considerations for optimizing the synthesis.

| Parameter | Optimization Strategy | Rationale |

| Regioselectivity | Use of chelation control (e.g., Cu(II)) or specific catalysts (e.g., organotin). | To ensure methylation occurs specifically at the C-3 position, avoiding isomeric byproducts and simplifying purification. nih.govorganic-chemistry.org |

| Deuterium Incorporation | Use of highly enriched deuterated reagents (e.g., >99% CD₃I). | To achieve high isotopic purity in the final product. nih.gov |

| Reaction Conditions | Optimize temperature, reaction time, and catalyst loading for each step. | To maximize conversion and minimize side reactions. |

| Purification | Employ efficient chromatographic techniques at each stage. | To isolate the desired intermediate and final product with high chemical purity. |

| Process Scalability | Adapt batch methods to continuous flow systems where applicable. | To improve efficiency, safety, and yield for larger-scale preparations. rsc.org |

| Analytical Control | Implement in-process controls using techniques like TLC, HPLC, MS (B15284909), and NMR. | To monitor reaction progress and purity, allowing for timely adjustments. rsc.org |

Comparison of Deuterium Labeling Methods with Other Isotopic Approaches (e.g., ¹³C)

Isotopic labeling is not limited to deuterium; other stable isotopes, particularly Carbon-13 (¹³C), are widely used. Both deuterium and ¹³C labeling serve as powerful tools for tracing metabolic pathways and as internal standards in quantitative mass spectrometry, but they have distinct characteristics and applications.

Deuterium (²H) Labeling:

Advantages : Deuterium is relatively inexpensive and readily available (e.g., from D₂O). The large mass difference between hydrogen (¹H) and deuterium (²H) can sometimes be exploited (kinetic isotope effect) but can also be a complication. snmjournals.org Deuteration at sites of metabolism can slow down enzymatic reactions, a strategy used to improve the pharmacokinetic profiles of drugs. nih.gov

Disadvantages : The kinetic isotope effect can alter the metabolic fate of a molecule compared to its non-deuterated counterpart. diabetesjournals.orgsnmjournals.org In mass spectrometry, back-exchange of labile deuterons (e.g., on -OH groups) can occur in protic solvents, complicating analysis. nih.gov

Carbon-13 (¹³C) Labeling:

Advantages : The ¹³C-C bond is more stable than the C-D bond, and ¹³C labeling does not typically induce a significant kinetic isotope effect, meaning the labeled molecule behaves almost identically to the unlabeled one. researchgate.net This makes ¹³C an ideal tracer for metabolic flux analysis where preserving the natural reaction rates is important. nih.gov

Disadvantages : ¹³C-labeled precursors are generally more expensive than their deuterated counterparts. The mass shift is smaller (+1 amu per ¹³C vs. +1 amu per ²H), which is a minor consideration in modern high-resolution mass spectrometers.

The choice between ²H and ¹³C labeling depends on the specific application. For quantitative analysis using isotope dilution mass spectrometry (IDMS), deuterated compounds are frequently used as internal standards. nih.gov However, care must be taken as both ¹³C and deuterium labeling can cause isotopic effects that influence fragment ion intensities in tandem MS, requiring the use of correction factors for accurate quantification. researchgate.netnih.gov In some studies, dual-labeling with both ²H and ¹³C (or ¹⁴C) is used to probe different aspects of metabolism simultaneously. snmjournals.orgnih.gov

The following table provides a direct comparison of the two labeling strategies.

| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |

| Cost | Generally lower | Generally higher |

| Kinetic Isotope Effect | Can be significant, potentially altering reaction rates and metabolism. snmjournals.org | Generally negligible, providing a more accurate trace of the natural molecule. researchgate.net |

| Bond Stability | C-D bond is weaker than a C-C bond. | ¹³C-C bond is very stable. |

| Use as Internal Standard | Common, but isotope effects on fragmentation must be considered. nih.gov | Also common; often considered a more ideal standard due to minimal isotope effects. researchgate.net |

| Metabolic Flux Analysis | Useful, but interpretation can be complicated by the kinetic isotope effect. | Preferred method for accurately tracing carbon backbones through metabolic pathways. nih.gov |

| NMR Spectroscopy | Simplifies ¹H NMR spectra; ²H NMR provides unique structural information. | ¹³C NMR is a powerful tool for structural elucidation and metabolic studies. |

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Carbohydrate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Carbohydrate Analysis

Deuterium (B1214612) (2H) NMR Applications in Structural and Dynamic Studies

Deuterium (²H) NMR spectroscopy is a powerful, non-invasive technique for detecting and analyzing deuterated compounds. plos.org Since deuterium is a stable isotope, it does not decay during biological processing, making it an excellent tracer for in vivo studies. plos.org In the context of 3-O-Methyl-alpha-D-glucopyranose-d7, ²H NMR can directly observe the deuterium nuclei, confirming the success of the deuteration process. The chemical shift of the deuterium signal provides information about the local chemical environment. For instance, in a study of deuterated 3-O-Methylglucose (OMG), the deuterium chemical shift was determined to be 3.51 ± 0.01 ppm. plos.org

²H NMR is also instrumental in dynamic studies, allowing for the analysis of uptake, perfusion, and washout of deuterated compounds in biological systems. plos.org By monitoring the time evolution of the deuterium signal, researchers can track the movement and distribution of the labeled molecule. plos.org Furthermore, relaxation times (T1 and T2) of deuterium nuclei can be measured to understand the molecular motion and interactions of the deuterated carbohydrate. For deuterated OMG in an aqueous solution, the T1 and T2 relaxation times were found to be 452 ± 2 ms (B15284909) and 406 ± 21 ms, respectively. plos.org The degree of deuteration can also be quantified by comparing the integrated area of the deuterated compound's peak with a reference signal, such as the natural abundance deuterium peak in water. plos.org

Carbon-13 (13C) NMR and Proton (1H) NMR for Confirmation of Labeling Positions

While ²H NMR directly observes the deuterium label, Carbon-13 (¹³C) and Proton (¹H) NMR are crucial for confirming the exact position of the deuterium atoms and for providing a complete structural assignment. The presence of a deuterium atom instead of a proton at a specific position leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. magritek.com

¹³C NMR is highly sensitive to the isotopic substitution of hydrogen. unimo.it The substitution of a proton with a deuteron (B1233211) causes a noticeable upfield shift in the resonance of the directly attached carbon atom, as well as smaller, long-range effects on other carbons in the molecule. unimo.itutoronto.ca These isotopic shifts are invaluable for confirming the location of the deuterium label. For example, the ¹³C NMR spectrum of a deuterated compound will show a characteristic multiplet for the carbon attached to deuterium due to C-D coupling, or a singlet if deuterium decoupling is applied. magritek.com In the case of this compound, where the methyl group is deuterated, the ¹³C NMR spectrum would confirm the presence of the -OCD₃ group through the specific chemical shift and the absence of a typical -OCH₃ signal.

¹H NMR spectroscopy complements this by showing the absence of the methyl proton signal that would be expected around 3.3–3.5 ppm for the non-deuterated compound. The rest of the ¹H NMR spectrum, including the anomeric proton signal (typically around δ 5.0–5.5 ppm for an α-configuration), remains, confirming the integrity of the rest of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Isotopic Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and thus confirming the isotopic labeling pattern. researchgate.netnih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals scalar couplings between protons, helping to trace the connectivity of the proton network within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov In the analysis of this compound, an HSQC spectrum would show a correlation for each C-H bond in the molecule. The absence of a cross-peak for the methyl group would definitively confirm that the methyl carbon is not attached to any protons, consistent with deuteration.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the location of the methylated (or in this case, deuteromethylated) position. For this compound, an HMBC spectrum would show a correlation from the anomeric proton (H-1) to C-3, and from the protons on C-2 and C-4 to C-3, confirming the 3-O-methylation.

The combined use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure, leaving no ambiguity about the position of the deuterium label. nih.gov

Mass Spectrometry (MS) for Isotope Abundance and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule, making it ideal for confirming the incorporation of deuterium and for identifying metabolites in complex biological mixtures. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of volatile and thermally stable compounds, including derivatized carbohydrates. unimo.itnih.govnih.gov For the analysis of 3-O-Methyl-alpha-D-glucopyranose, the sugar is typically derivatized to increase its volatility, for example, by creating methoxime-trimethylsilyl ether derivatives. nih.gov

In a GC-MS analysis, the sample is first separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For this compound, the molecular ion peak in the mass spectrum will be shifted by the mass of the incorporated deuterium atoms compared to its non-deuterated counterpart. This allows for precise quantification of the deuterated compound, even in the presence of the unlabeled analogue. nih.gov

GC-MS is particularly valuable for quantitative studies due to its high precision and accuracy. nih.gov By using a deuterated internal standard, such as the compound of interest itself, accurate quantification can be achieved through isotope dilution mass spectrometry. This method can achieve very low coefficients of variation, making it suitable for demanding applications like measuring glucose transport in vivo. nih.gov

Table 1: GC-MS Analysis of 3-O-Methyl-D-glucose and its Isotopologues

| Compound | Derivative | Application | Reference |

| 3-O-Methyl-D-glucose | Methoxime-trimethylsilyl ether | Quantitative analysis in human plasma | nih.gov |

| D-Glucose | Methoxime-trimethylsilyl ether | Quantitative analysis in human plasma | nih.gov |

| D-[U-¹³C]glucose | Methoxime-trimethylsilyl ether | Quantitative analysis in human plasma | nih.gov |

| D-[6,6-²H₂]glucose | Methoxime-trimethylsilyl ether | Quantitative analysis in human plasma | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, particularly those containing non-volatile or thermally labile compounds like carbohydrates and their metabolites. unimo.itnih.govucl.ac.uk LC-MS combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. mdpi.com

In the context of this compound, LC-MS can be used to analyze the compound directly from biological matrices such as plasma or tissue extracts with minimal sample preparation. ucl.ac.uk Different LC techniques, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve optimal separation of the analyte from other components in the mixture. mdpi.comrsc.org

The mass spectrometer then provides accurate mass measurements, allowing for the confident identification of the deuterated compound and its potential metabolites. mdpi.com Tandem mass spectrometry (MS/MS) can further enhance the specificity of the analysis by fragmenting the molecular ion and analyzing the resulting fragment ions. This is particularly useful for distinguishing between isomers and for identifying unknown metabolites. ucl.ac.ukresearchgate.net The high sensitivity of modern LC-MS/MS systems allows for the quantification of analytes at very low concentrations. researchgate.net

Table 2: LC-MS/MS Parameters for Sugar Analysis

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Fructose | Negative | 179 | 89 | nih.gov |

| Glucose | Negative | 179 | 89 | nih.gov |

| Sucrose | Negative | 341 | 59 | nih.gov |

Tandem Mass Spectrometry (MS/MS) in Isotopic Tracing

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of molecules, including isotopically labeled carbohydrate analogs like this compound. In isotopic tracing studies, this compound can serve as a metabolic tracer, where the seven deuterium atoms act as a stable isotope label. The fate of the molecule can be tracked through metabolic pathways by detecting the mass shift imparted by the deuterium atoms.

When analyzed by MS/MS, the protonated precursor ion of this compound is selected and subjected to fragmentation through methods like collision-induced dissociation (CID). The resulting product ions provide structural information. The fragmentation of protonated carbohydrates is a complex process that can involve glycosidic bond cleavages and cross-ring fragmentations, often accompanied by structural rearrangements in the gas phase. nih.gov

The presence of the seven deuterium atoms on the glucopyranose ring does not fundamentally alter the fragmentation pathways compared to its non-deuterated counterpart, but it does shift the mass-to-charge (m/z) ratio of the precursor and fragment ions. This predictable mass shift is the cornerstone of its use in isotopic tracing. For instance, the fragmentation of the non-deuterated methyl α-D-glucopyranoside (C7H14O6, exact mass: 194.079 Da) produces a characteristic spectrum. massbank.eumassbank.jpnist.gov The deuterated analog will produce fragment ions that are 7 Daltons (or a fraction thereof, depending on which part of the molecule the fragment contains) heavier than the corresponding fragments of the unlabeled compound.

Detailed analysis of the fragmentation map allows researchers to pinpoint which parts of the molecule have been altered or incorporated into other metabolites. nih.gov The stability of the C-D bonds ensures that the label is retained during ionization and fragmentation, providing a clear signature for the traced molecule. researchgate.net The use of stable isotopes like deuterium is crucial in metabolic flux analysis and is increasingly applied in drug development to understand the pharmacokinetic and metabolic profiles of various compounds. medchemexpress.com

Table 1: Illustrative MS/MS Fragmentation Data for Isotopic Tracing This table is a hypothetical representation based on known fragmentation patterns of hexosides to illustrate the principle. Actual m/z values would be determined experimentally.

| Precursor Ion | Isotope Label | Precursor m/z (Hypothetical) | Key Fragment Ion Type | Fragment m/z (Hypothetical) | Interpretation |

| [M+H]+ | Unlabeled | 195.086 | [M+H - H2O]+ | 177.076 | Loss of a water molecule |

| [M+H]+ | d7 | 202.129 | [M+H - H2O]+ | 184.119 | Loss of a water molecule, retaining all 7 D atoms |

| [M+H]+ | Unlabeled | 195.086 | [M+H - CH3OH]+ | 163.060 | Loss of methanol |

| [M+H]+ | d7 | 202.129 | [M+H - CH3OH]+ | 170.103 | Loss of methanol, retaining all 7 D atoms on the glucose ring |

| [M+H]+ | Unlabeled | 195.086 | Cross-ring fragment | Varies | Provides linkage and stereochemical information |

| [M+H]+ | d7 | 202.129 | Cross-ring fragment | Varies (+D) | Mass-shifted fragments confirm the presence and location of the label |

Chromatographic Separation Techniques for Deuterated Analogs (e.g., HPLC)

The purification and analysis of deuterated carbohydrate analogs such as this compound from biological or reaction mixtures necessitate high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose, offering the versatility to separate compounds based on various physicochemical properties. tdl.orgnih.gov

For highly polar molecules like monosaccharide derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective HPLC mode. tdl.orgmdpi.comresearchgate.net In HILIC, a polar stationary phase (e.g., amide- or diol-bonded silica) is used with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. researchgate.netmdpi.com This setup allows for the retention and separation of polar analytes that would elute too quickly in traditional reversed-phase chromatography. The separation of this compound from its non-deuterated isotopologue or other related sugars can be achieved due to subtle differences in their interactions with the stationary phase. nih.gov

The choice of stationary phase and mobile phase composition is critical for resolving complex mixtures of monosaccharides, which may include enantiomers, anomers (α and β forms), and structural isomers. mdpi.comnih.gov For instance, chiral stationary phases like Chiralpak AD-H have been successfully used to separate both anomers and enantiomers of various monosaccharides in a single run. nih.gov While the primary application of deuteration is for mass spectrometric detection, the isotope effect can sometimes lead to slight differences in chromatographic retention times compared to the non-deuterated analog. nih.gov Detection is often performed using mass spectrometry (LC-MS) or evaporative light scattering detectors (ELSD), as many carbohydrates lack a UV chromophore. nih.govresearchgate.net

Table 2: HPLC Methods for Separation of Monosaccharide Analogs

| Chromatographic Mode | Stationary Phase Example | Mobile Phase Example | Detection Method | Application Notes |

| HILIC | TSKgel Amide-80 researchgate.net | Acetonitrile/Ammonium Formate Buffer researchgate.net | ELSD, MS nih.govresearchgate.net | Excellent for separating underivatized, highly polar monosaccharides and their isomers. nih.govresearchgate.net |

| Anion Exchange (HPAEC) | Anion-exchange resin | Aqueous NaOH solutions mdpi.com | Pulsed Amperometric Detection (PAD) | Separates neutral and acidic monosaccharides in their anionic form at high pH. mdpi.com |

| Chiral Chromatography | Chiralpak AD-H nih.gov | Varies (e.g., Hexane/Ethanol) | Refractive Index (RI), MS | Simultaneously separates enantiomers (D/L) and anomers (α/β) of monosaccharides. nih.gov |

Applications in Metabolic Tracing and Flux Analysis

Elucidation of Glucose Transport Dynamics in Cellular Systems

3-O-Methyl-alpha-D-glucopyranose-d7, and its non-deuterated form 3-O-methyl-D-glucose (3-OMG), are instrumental in dissecting the mechanisms of glucose movement across cellular membranes. This is crucial for understanding both normal physiological function and the pathophysiology of various diseases.

Researchers utilize 3-OMG to measure glucose uptake rates in a wide array of biological contexts, from individual cells to whole organisms. ontosight.ai Because it is transported into cells by the same transporters as glucose but is not subsequently metabolized, it allows for a direct assessment of transport activity. ontosight.airevvity.co.jp This has been demonstrated in studies of various tissues, including the brain, heart, and liver in rats, as well as in carrot storage cells and squid giant axons. nih.govnih.govnih.gov

A study on rat tissues revealed the following distribution spaces for methylglucose, indicating its uptake in these organs. nih.gov

| Tissue | Distribution Space |

| Brain | 0.52 |

| Heart | 0.52 |

| Liver | 0.75 |

This table shows the distribution spaces for 3-O-methyl-D-glucose in different rat tissues, reflecting the extent of its uptake.

The transport of this compound is a classic example of carrier-mediated transport. sigmaaldrich.com This process is characterized by several key features, including stereospecificity, where the transporter recognizes a specific isomer (D-glucose over L-glucose), and saturation kinetics, where the rate of transport plateaus as the concentration of the substrate increases and all transporter binding sites become occupied. libretexts.orgyoutube.com

Studies have shown that 3-OMG competes with glucose for binding to glucose transporters, such as GLUT1. mdpi.com This competitive inhibition is a hallmark of carrier-mediated transport and allows researchers to probe the specifics of these transport systems. nih.gov For instance, in squid axons, the transport of 3-OMG was found to be passive, asymmetric, and to exhibit saturation kinetics. nih.gov

Insights into Carbohydrate Metabolism Pathways

The non-metabolizable nature of this compound provides a stable tool to trace and quantify aspects of carbohydrate metabolism without the tracer itself being consumed in the process.

A key feature of 3-O-methyl-D-glucose is its resistance to phosphorylation by hexokinase, the first and committing step in glycolysis. ontosight.aiebi.ac.uk This prevents its entry into the glycolytic pathway and subsequent metabolic pathways. ontosight.ai This non-metabolizable characteristic is crucial for its use as a tracer for glucose transport. Studies in rat brain homogenates have confirmed that while a significant portion of glucose is converted to ionic derivatives, 3-O-methyl-D-glucose remains largely unphosphorylated. nih.govresearchgate.net

Research has demonstrated the metabolic stability of 3-O-methyl-D-glucose in various tissues. In one study, after administration to rats, the vast majority of the compound recovered from the brain, plasma, heart, and liver was in its unmetabolized form. nih.gov

| Tissue | Percentage Recovered as Unmetabolized [14C]methylglucose |

| Brain | 97-100% |

| Plasma | >99% |

| Heart | >90% |

| Liver | >90% |

This table illustrates the high metabolic stability of 3-O-methyl-D-glucose in different rat tissues, as indicated by the percentage of the compound that remained unmetabolized after 60 minutes. nih.govresearchgate.net

The use of isotopically labeled tracers like this compound is fundamental to metabolic flux analysis. This technique allows for the quantification of the rates of metabolic pathways in living systems. By tracking the movement and incorporation of labeled atoms, researchers can gain a dynamic understanding of metabolic networks. nih.gov While this compound itself is not metabolized, its transport kinetics can provide insights into the initial steps of glucose utilization, which is a critical parameter in metabolic models.

While this compound does not directly participate in glycolysis, gluconeogenesis, or glycogen (B147801) synthesis, it serves as an essential control and comparator in studies of these pathways. ontosight.ainih.gov For example, because it is not phosphorylated by hexokinase, it can be used to isolate the transport step from subsequent metabolic events. ebi.ac.uk

Glycolysis: The breakdown of glucose for energy.

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, a process vital for maintaining blood glucose levels during fasting. wikipedia.orgnih.gov

Glycogen Synthesis (Glycogenesis): The process of converting glucose into glycogen for storage in the liver and muscles. nih.govlibretexts.org

In studies of glycogen metabolism, 3-O-methyl-D-glucose has been used to investigate the mechanisms of glycogen autophagy. nih.gov Its inability to be metabolized beyond the transport stage helps to delineate the specific signaling roles of glucose versus its metabolic products in these cellular processes. nih.gov

Deuterium (B1214612) Metabolic Imaging (DMI) in Preclinical Research

Visualization of Metabolic Processes in Animal Models

Deuterium Metabolic Imaging has been effectively employed in various animal models to visualize and map metabolic processes in vivo. The technique provides high-resolution 3D metabolic data, offering invaluable insights into both normal physiology and pathophysiology. ismrm.org In preclinical settings, particularly in mouse and rat models, DMI has been instrumental in mapping the metabolism of the brain and liver and in characterizing the metabolic signatures of tumors. researchgate.netismrm.org

One of the key applications of DMI in animal models is the study of glucose metabolism in the brain. For instance, DMI has been implemented for mapping glucose metabolism in the mouse brain, including in models of glioblastoma. ismrm.org These studies have demonstrated the ability of DMI to visualize regional differences in metabolism, highlighting distinct metabolic activities in various brain structures and within tumor tissues. researchgate.netismrm.org In a rat glioma model, DMI revealed significant metabolic differences between the tumor and surrounding healthy brain tissue, effectively mapping the Warburg effect—the tendency for cancer cells to favor glycolysis for energy production even in the presence of oxygen. researchgate.net

The use of deuterated glucose analogs is central to these visualizations. While metabolizable forms like [6,6′-²H₂]glucose are used to trace the path of glucose through glycolysis and into other pathways, non-metabolizable analogs like deuterated 3-O-methylglucose (OMG) have been explored as a way to specifically quantify glucose uptake without the confounding factor of subsequent metabolism. researchgate.netnih.gov This makes deuterated OMG a valuable tool for complementing other imaging methods, offering a non-ionizing radiation alternative for visualizing and quantifying glucose transport in tumors and other tissues. nih.gov

Below is a table summarizing key findings from preclinical DMI studies in animal models:

| Animal Model | Tracer Used | Key Findings |

| Glioblastoma Mouse Model | D7-glucose | DMI is feasible for mapping glucose metabolism in the mouse brain, revealing regional metabolic differences. ismrm.org |

| RG2 Glioma Rat Model | [6,6′-²H₂]glucose | High-contrast metabolic maps depicted the Warburg effect, showing pronounced metabolic differences between tumor and normal brain tissue. researchgate.net |

| Tumor-bearing Mice | Deuterated 3-O-methylglucose (OMG) | Investigated as a DMI tracer to specifically detect and quantify glucose uptake in tumors as a non-ionizing alternative to PET. nih.gov |

| Rat and Human Livers | [6,6′-²H₂]glucose | Showed that the tracer was stored as labeled glycogen, demonstrating DMI's ability to track glucose into anabolic storage pathways. researchgate.net |

Investigation of Glucose Anabolic Utilization and Macromolecule Synthesis

The investigation of anabolic pathways, where simple molecules are built up into more complex macromolecules, is crucial for understanding processes like growth, proliferation, and energy storage. While DMI is a powerful tool for tracing metabolic fate, the choice of tracer is critical and dictates which pathways can be observed.

The compound 3-O-Methyl-alpha-D-glucopyranose is specifically designed as a non-metabolizable glucose analog. nih.gov Its methyl group at the C3 position prevents it from being phosphorylated by hexokinase, the first and committing step of glycolysis. Consequently, it is not broken down for energy (catabolism) nor is it used as a building block for larger molecules (anabolism). nih.gov Therefore, this compound is not suitable for and is not used to investigate glucose anabolic utilization or the synthesis of macromolecules like glycogen or glycoproteins. Its utility lies in isolating the transport step of glucose into the cell.

To study anabolic utilization and macromolecule synthesis using DMI, researchers use metabolizable deuterated glucose tracers, such as [6,6′-²H₂]glucose. Once transported into the cell and phosphorylated, this labeled glucose can enter various metabolic pathways. One key anabolic pathway for glucose is glycogenesis, the synthesis of glycogen for storage. DMI studies in both rat and human livers have successfully demonstrated that administered [6,6′-²H₂]glucose is incorporated and stored as labeled glycogen. researchgate.net This allows for the non-invasive monitoring of glycogen synthesis and turnover, which is vital for studying liver function and metabolic diseases like diabetes. By tracking the deuterium label from glucose into the glycogen pool, researchers can visualize and quantify the rate and extent of macromolecule synthesis in vivo.

Quantitative Determination of Biochemical Kinetic Constants

A significant application of this compound in preclinical research is its use in the quantitative determination of biochemical kinetic constants, particularly those related to glucose transport. Because this tracer is transported into cells by glucose transporters (GLUTs) but not metabolized further, its rate of accumulation directly reflects the activity of these transporters.

By employing dynamic DMI scanning, researchers can follow the uptake of this compound into a tissue of interest over time. yale.edu This dynamic data allows for the calculation of absolute rates of transport. yale.edu In studies using the non-deuterated form of 3-O-methyl-D-glucopyranose, varying the concentration of the analog has been used to measure key kinetic parameters such as the maximal transport capacity (Vmax) and the carrier affinity (Km) of glucose transporters in tissues like the intestine. mpbio.com

These principles are directly applicable to in vivo DMI studies with the deuterated tracer. By measuring the rate of uptake at different plasma concentrations of this compound, it is possible to construct a Michaelis-Menten plot and determine the Vmax and Km for glucose transport in a specific tissue, such as a tumor or a region of the brain, non-invasively. This provides critical quantitative data on changes in glucose transport capacity in disease states or in response to therapy. Such kinetic studies can differentiate transporter specificity and provide a more nuanced understanding of glucose handling than a static measurement of uptake alone.

Mechanistic Investigations of Carbohydrate Transport and Metabolism Using 3 O Methyl Alpha D Glucopyranose D7

Interaction with Glucose Transporters and Channels

3-O-Methyl-alpha-D-glucopyranose-d7 serves as a crucial substrate analog for studying the family of glucose transporter (GLUT) proteins. Because its structure closely mimics that of glucose, it is recognized and transported across cell membranes by these carriers. ontosight.ai This transport is a passive, carrier-mediated, facilitated diffusion process. nih.gov The interaction is competitive, meaning that 3-OMG and glucose vie for the same binding sites on the transporters. nih.gov This characteristic allows researchers to probe the kinetics and specificity of various GLUT isoforms.

The affinity of transporters for 3-OMG can vary significantly depending on the transporter isoform and the cell type. For instance, studies in isolated rat hepatocytes showed a Michaelis-Menten (Km) value of approximately 17-18 mM for 3-OMG transport, indicating a relatively low affinity. nih.gov In contrast, research on rat red blood cells (erythrocytes) reported a lower Km of about 2.3 mM for net uptake, suggesting a higher affinity in that system. nih.gov This variation underscores the diverse functional roles of glucose transporters in different tissues. For example, GLUT1, which is common in erythrocytes and endothelial cells, has been shown to transport 3-O-methylglucose with a Km of 20-21 mM under specific experimental conditions in Xenopus oocytes. nih.gov

The transport process is also sensitive to hormonal regulation. In insulin-sensitive tissues like adipose cells and skeletal muscle, insulin (B600854) dramatically stimulates the uptake of 3-OMG. nih.govnih.govyoutube.com This occurs through the translocation of GLUT4 transporters from intracellular storage vesicles to the plasma membrane, thereby increasing the number of functional transporters available to bind and import glucose analogs like 3-OMG. nih.govyoutube.comyoutube.com

Table 1: Kinetic Parameters of 3-O-Methylglucose (3-OMG) Transport in Various Biological Systems

| Biological System | Transport Parameter | Value | Reference |

|---|---|---|---|

| Rat Erythrocytes | Km (Zero-trans Net Uptake) | 2.3 ± 0.48 mM | nih.gov |

| Rat Erythrocytes | Vmax (Zero-trans Net Uptake) | 0.055 ± 0.003 µmol/(mL cell water)·min-1 | nih.gov |

| Rat Erythrocytes | Km (Infinite-trans Exchange) | 2.24 ± 0.14 mM | nih.gov |

| Isolated Rat Hepatocytes | Km (Equilibrium Exchange) | 18.1 ± 5.9 mM | nih.gov |

| Isolated Rat Hepatocytes | Vmax (Equilibrium Exchange) | 86.2 ± 9.7 mmol/(L cell water)·min-1 | nih.gov |

| Daucus carota (Carrot) Storage Cells | Ki (Inhibition of Glucose Uptake) | Estimated as 3x the Km for its own uptake | nih.gov |

Role as a Non-Metabolizable Analog in Pathway Inhibition Studies

A key feature of this compound is its metabolic stability. nih.gov The defining structural modification is the methyl group at the 3-hydroxyl (C-3) position of the glucopyranose ring. ontosight.ai This modification prevents the molecule from being phosphorylated by hexokinase, the enzyme that catalyzes the first critical step in glycolysis. ontosight.aiebi.ac.uk Since phosphorylation is required to trap glucose inside the cell and commit it to metabolic pathways, 3-OMG cannot be broken down for energy. ontosight.ai

This property as a non-metabolizable analog is fundamental to its use in research. ontosight.aiebi.ac.uk It allows for the specific measurement of glucose transport activity without the confounding influence of subsequent metabolic events like glycolysis or glycogen (B147801) synthesis. ontosight.ai When researchers introduce labeled 3-OMG into a system, its rate of accumulation inside the cell is a direct reflection of the transport capacity of the cell membrane. ebi.ac.uk

Studies have confirmed its high degree of metabolic stability in various tissues. For example, when radiolabeled 3-OMG was administered to rats, 97-100% of the radioactivity recovered from the brain and over 90% from the heart and liver was in the form of the unmetabolized compound. nih.govresearchgate.net Even in systems with high metabolic rates, such as rat brain homogenates, 3-OMG was not phosphorylated under conditions that led to 97% conversion of glucose. nih.gov This resistance to metabolism makes it an ideal tracer for assessing glucose transport and distribution in vivo and in vitro. nih.gov

Competitive Binding and Displacement Assays in Biochemical Research

The ability of this compound to compete with glucose for transporters makes it a valuable tool in competitive binding and displacement assays. These assays are used to quantify the number of glucose transporters on a cell membrane and to determine the binding affinities of other molecules, such as potential transporter inhibitors.

A classic example involves the use of cytochalasin B, a potent inhibitor that binds with high affinity to glucose transporters. In these experiments, the number of glucose-specific transporters is measured by quantifying the amount of radiolabeled cytochalasin B that can be displaced by a high concentration of D-glucose. Because 3-OMG binds to the same transporter, it can also be used in these assays. For example, forskolin (B1673556), a compound that activates adenylate cyclase, was found to be a potent inhibitor of 3-OMG influx in human erythrocytes. nih.gov This inhibition was shown to be a direct effect on the transport system, as forskolin nearly abolished the glucose-sensitive binding of cytochalasin B to erythrocyte membranes, indicating it directly inactivates the transporter. nih.gov

Furthermore, these competitive dynamics are central to understanding physiological regulation. In a key study on isolated rat adipose cells, insulin was shown to increase the number of D-glucose-inhibitable cytochalasin B binding sites in the plasma membrane, which correlated directly with an increase in 3-OMG transport. nih.gov This provided direct evidence that insulin stimulates glucose transport by increasing the number of transporters at the cell surface. nih.gov

Table 2: Findings from Competitive Inhibition and Displacement Studies Involving 3-O-Methylglucose (3-OMG)

| System/Condition | Compound Tested | Finding | Reference |

|---|---|---|---|

| Human Erythrocytes | Forskolin | Inhibited 3-OMG influx with an IC50 value of 7.5 µM. Abolished glucose-sensitive cytochalasin B binding. | nih.gov |

| Daucus carota (Carrot) Cells | D-Glucose | Competitively inhibited the uptake of 3-OMG, and vice-versa. | nih.gov |

| Isolated Human Adipose Cells | Insulin | Stimulated translocation of glucose transporters, measured by an increase in D-glucose-inhibitable cytochalasin B binding and 3-OMG transport. | nih.gov |

Utilization in Enzymatic Reaction Studies and Biochemical Assays

Substrate Specificity Profiling of Glycosidases and Other Carbohydrate-Modifying Enzymes

3-O-Methyl-alpha-D-glucopyranose is utilized to probe the substrate specificity of enzymes involved in carbohydrate metabolism, such as glycosidases. ontosight.ai By modifying the glucose molecule at the 3-position, researchers can assess how these enzymes interact with altered substrates. ontosight.ai For instance, studies have shown that 3-O-Methyl-D-glucose can stimulate the production of various glycosidases, including invertase, beta-glucosidase, alpha-glucosidase, and alpha-galactosidase, in yeasts like Cryptococcus laurentii and Saccharomyces cerevisiae. This suggests a regulatory role for this glucose analog in enzyme expression, which is not dependent on its metabolism. The use of the d7 labeled compound in conjunction with mass spectrometry would allow for precise measurement of the analog's uptake and concentration within the cells during such studies.

Kinetic Analysis of Enzyme-Substrate Interactions

In the kinetic analysis of enzyme-substrate interactions, 3-O-Methyl-alpha-D-glucopyranose serves as a competitive inhibitor or a non-metabolizable substrate analog for glucose transporters. Its presence allows for the study of transport kinetics without the confounding effects of downstream metabolic pathways. While specific kinetic data (K_m, V_max) for the interaction of 3-O-Methyl-alpha-D-glucopyranose with various enzymes and transporters are determined using the non-labeled compound, the d7 variant is crucial for accurately measuring its concentration in kinetic experiments, especially when analyzing complex biological samples.

Applications in Cell-Based Assays for Mechanistic Investigations

Cell-based assays are a cornerstone for investigating the mechanisms of glucose transport and its regulation. 3-O-Methyl-D-glucose has been employed in such assays to explore these processes. For example, it has been used to measure short-circuit currents in intestinal tissues, providing insights into glucose absorption. mpbio.com Furthermore, it has been instrumental in studies of glucose transport across the blood-brain barrier. In these experimental setups, 3-O-Methyl-alpha-D-glucopyranose-d7 can be used as a tracer, distinguishable from the endogenous and experimental non-labeled glucose and its analogs, allowing for precise quantification of its transport and distribution within the cells and tissues. nih.gov

Impact on Gene Transcription Rates in Model Organisms

A significant area of research involving 3-O-methylglucose is its effect on gene transcription. Studies have demonstrated that this non-metabolizable glucose analog can stimulate the expression of the thioredoxin-interacting protein (TXNIP) gene. nih.gov This effect is noteworthy because it occurs independently of glucose metabolism, which is typically required for glucose-induced gene expression. nih.gov The regulation of TXNIP by 3-O-methylglucose has been observed in various cell lines, including insulin-secreting cells and primary human islets. nih.gov The mechanism appears to involve the same carbohydrate response element (ChoRE) in the TXNIP promoter that glucose acts upon, suggesting a convergence of signaling pathways. nih.gov The use of this compound in these studies would enable researchers to accurately correlate the intracellular concentration of the analog with the observed changes in gene transcription rates.

Table 1: Effect of 3-O-Methylglucose on TXNIP Gene Expression

| Cell Type | Treatment | Effect on TXNIP Expression | Reference |

| INS-1 beta cells | 25 mM 3-O-methylglucose | Stimulation | nih.gov |

| 293 cells | 3-O-methylglucose (concentration not specified) | Stimulation | nih.gov |

| Primary human islets | 3-O-methylglucose (concentration not specified) | Stimulation | nih.gov |

| INS-1 beta cells | 25 mM L-glucose or mannitol | No effect | nih.gov |

Emerging Research Directions and Methodological Innovations for 3 O Methyl Alpha D Glucopyranose D7

Development of Novel Analytical Platforms for Enhanced Deuterium (B1214612) Detection

The utility of 3-O-Methyl-alpha-D-glucopyranose-d7 as a tracer is intrinsically linked to the analytical technologies capable of detecting and quantifying its deuterium label with high sensitivity and specificity. Research is continually pushing the boundaries of these platforms.

Established methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) form the bedrock of deuterium detection. rsc.org A combined strategy using liquid chromatography-electrospray ionization HR-MS (LC-ESI-HR-MS) and NMR allows for precise determination of both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org NMR can confirm the specific positions of deuterium atoms, while HR-MS provides highly accurate mass data to quantify the level of deuterium incorporation. rsc.orgnih.gov

More recently, innovative imaging techniques are enabling the visualization of deuterated compounds directly within biological systems, offering unprecedented spatial and temporal resolution.

Deuterium Metabolic Imaging (DMI): This non-invasive, MRI-based method maps the 3D distribution of deuterium-labeled compounds and their metabolic products in vivo. nottingham.ac.ukyale.edu While often used with metabolizable substrates like D-glucose to track pathways such as glycolysis, DMI can be adapted to trace the distribution of non-metabolizable this compound. frontiersin.org This would allow for the direct visualization and quantification of glucose transport into tissues and organs, like the brain or tumors, without interference from metabolic signals. nottingham.ac.ukbruker.com

Stimulated Raman Scattering (SRS) Microscopy: SRS is a highly sensitive chemical imaging technique that can detect the vibrational signature of carbon-deuterium (C-D) bonds, which fall in a silent region of the cellular Raman spectrum. nih.govoptics.org This allows for live, high-resolution imaging of the uptake and distribution of deuterated molecules like this compound within individual cells and tissues. nih.govconfex.com This technique offers the potential to observe glucose transport dynamics in real-time at a subcellular level. optics.org

| Analytical Platform | Principle | Application for this compound | Key Advantage |

|---|---|---|---|

| NMR Spectroscopy | Detects nuclear spin properties of isotopes. | Confirms structural integrity and position of deuterium labels. rsc.org | Provides site-specific isotopic information. rug.nl |

| High-Resolution Mass Spectrometry (HR-MS) | Measures mass-to-charge ratio with high accuracy. | Quantifies isotopic enrichment and overall deuteration level. rsc.org | High sensitivity and precise quantification. |

| Deuterium Metabolic Imaging (DMI) | MRI-based detection of deuterium signals in vivo. | 3D mapping of tracer distribution to quantify tissue/organ glucose transport. nottingham.ac.ukyale.edu | Non-invasive, whole-organism imaging. bruker.com |

| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging of specific chemical bonds (C-D). | Live, subcellular imaging of glucose transporter activity. nih.govoptics.org | High spatial-temporal resolution in living systems. optics.org |

Integration with Multi-Omics Approaches for Systems Biology

Systems biology aims to create a holistic understanding of biological processes by integrating data from various molecular levels (genomics, transcriptomics, proteomics, and metabolomics). griffith.edu.aunih.gov The use of this compound fits neatly into this paradigm by providing a precise measurement of a key metabolic function: glucose transport.

Integrating data on the uptake of this tracer with other "omics" datasets can reveal complex regulatory networks. For instance, a study could correlate the rate of this compound uptake (a metabolomics measurement) with:

Transcriptomics data to see how the expression of specific glucose transporter genes (e.g., GLUT1, GLUT4) changes under different conditions.

Proteomics data to quantify the abundance of these transporter proteins at the cell membrane.

This multi-omics integration allows researchers to move beyond isolated measurements and build comprehensive models of how glucose transport is regulated from gene to function. e-enm.org Several web-based platforms, such as OmicsNet 2.0 and PaintOmics 3, have been developed to facilitate the integration and visualization of these complex, multi-layered datasets. mdpi.comnih.gov By serving as a scaffold for these datasets, such platforms can help identify key drivers of metabolic changes in health and disease. e-enm.org

| Integration Level | Description | Example with this compound |

|---|---|---|

| Element-based (Level 1) | Correlation analysis between pairs of omics data (e.g., a transcript and a metabolite). | Correlating the uptake rate of the d7-tracer with the expression level of a specific GLUT transporter gene. |

| Pathway-based (Level 2) | Mapping multi-omics data onto known biological pathways. mdpi.com | Visualizing changes in tracer uptake alongside expression changes in all genes/proteins involved in glucose transport signaling pathways. |

| Mathematical-based (Level 3) | Using computational models to integrate data and predict system behavior. e-enm.org | Developing a kinetic model of glucose transport that incorporates tracer uptake rates, transporter gene expression, and protein abundance to predict transport flux under various conditions. |

Advancements in Isotopic Modeling for Flux Analysis

Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational technique that uses data from isotope labeling experiments to quantify intracellular metabolic reaction rates, or fluxes. nih.gov While tracers like ¹³C-glucose are traditionally used to map fluxes through central carbon metabolism, the unique properties of this compound make it an ideal tool for a more specific type of flux analysis: transport flux .

Because 3-O-Methyl-alpha-D-glucopyranose is transported into the cell but not metabolized, it allows for the isolation and precise measurement of transport kinetics without the complexity of downstream metabolic networks. Advancements in isotopic modeling can leverage this property:

Kinetic Flux Profiling (KFP): This approach measures the rate of isotope incorporation into downstream metabolites over time to determine flux. nih.gov By applying KFP to this compound, researchers can directly calculate the flux rate across the cell membrane, which is a product of the labeling rate constant and the intracellular concentration of the tracer. nih.gov

Simplified Network Models: Using a non-metabolizable tracer drastically simplifies the required metabolic network model. Instead of needing to account for glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, the model focuses solely on the transport step. This reduces the number of free parameters and can increase the precision of the calculated transport flux.

Compartmental Modeling: Advanced models can distinguish the flux of this compound into different subcellular compartments, providing insights into processes like transport across mitochondrial or other organellar membranes.

These modeling advancements, combined with the precise data from the analytical platforms mentioned in section 7.1, enable a highly accurate quantification of glucose transport capacity, a critical parameter in diseases like cancer and diabetes.

Potential for Use in Advanced Material Science and Polymer Chemistry Studies

The application of deuterated compounds in material science and polymer chemistry is a well-established field. ornl.govacs.org Deuterium substitution significantly alters the vibrational frequencies of chemical bonds and can enhance the thermal and oxidative stability of polymers. dtic.mil Techniques like neutron scattering rely heavily on the difference in neutron scattering length between protium (B1232500) (hydrogen) and deuterium to investigate the structure and dynamics of polymer chains. ornl.goveuropa.eu

However, the direct relevance and application of this compound in advanced material science and polymer chemistry are not prominently documented in current research. While deuterated polymers are of significant interest, the synthesis of such materials typically involves the deuteration of monomers before polymerization. europa.eu The specific structure of this compound is optimized for use as a biological tracer due to its similarity to glucose. Its utility as a monomer or component in polymer chemistry or material science has not been a primary research focus. The kinetic isotope effect (KIE), where C-D bonds react more slowly than C-H bonds, is a key principle in using deuteration to improve material properties like stability, but this is a general principle not specific to this particular molecule's application in the field. libretexts.orgwikipedia.org Therefore, while the broader class of deuterated compounds holds great potential, specific applications for this compound beyond its role as a biological tracer are not currently established.

Conclusion and Future Perspectives in Deuterated Carbohydrate Research

Summary of 3-O-Methyl-alpha-D-glucopyranose-d7's Contributions to Scientific Understanding

The primary and most significant contribution of this compound to the scientific field lies in its role as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated counterpart, 3-O-methyl-alpha-D-glucopyranose. ontosight.aisigmaaldrich.com The parent compound is a valuable research tool because it is a glucose analog that is transported into cells by glucose transporters but is not subsequently metabolized. sigmaaldrich.comnih.gov This property allows researchers to isolate and study the transport step of glucose metabolism.

The alpha anomer of 3-O-methyl-D-glucopyranose has been shown to have a protective effect against alloxan-induced toxicity in pancreatic beta cells, highlighting the stereospecificity of the glucose transporter. nih.gov Accurate quantification, facilitated by the use of a deuterated standard like the d7 variant, is paramount in such studies to understand the kinetics and specificity of these membrane interactions. nih.gov The use of stable isotope-labeled compounds enhances the precision of powerful analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for more reliable elucidation of complex biological mechanisms. adesisinc.com By enabling accurate measurement, this compound indirectly contributes to our understanding of glucose metabolism and its dysregulation in various diseases. ontosight.ai

Identification of Remaining Research Gaps and Challenges

Despite the utility of deuterated carbohydrates, significant research gaps and challenges persist in the field. A primary challenge in carbohydrate analysis is the immense structural diversity and high degree of isomerism, which makes the separation and specific detection of individual carbohydrate species difficult. nih.gov

Key Research Gaps and Challenges:

Limited Specific Research: There is a noticeable lack of published literature focusing specifically on the synthesis, characterization, and application of this compound. While its use as an internal standard is inferred from common analytical practices, detailed studies are not widely available.

Analytical Methodologies: Developing robust and universally applicable analytical methods for carbohydrates remains a significant hurdle. researchgate.net While techniques like hydrogen/deuterium (B1214612) exchange-mass spectrometry (HDX-MS) are being developed to better distinguish between isomers, they are not yet routine and require further refinement. nih.gov

Standardization: There is a need for greater standardization of analytical methods across different laboratories and research applications to ensure that data is comparable and reproducible. researchgate.net

Understanding Fragmentation: In mass spectrometry, the fragmentation patterns of carbohydrates can be complex. A deeper understanding of these fragmentation mechanisms is needed to improve structural elucidation. nih.gov

The following table summarizes the key challenges in deuterated carbohydrate research.

Interactive Data Table: Challenges in Deuterated Carbohydrate Research

| Challenge Area | Specific Challenge | Key Impact | Relevant Citation |

|---|---|---|---|

| Analytical Chemistry | High degree of isomerism among carbohydrates. | Difficulty in separating and distinguishing similar carbohydrate structures. | nih.gov |

| Method Development | Lack of universally robust analytical methods for carbohydrate analysis. | Inconsistent and non-comparable data across different studies. | researchgate.net |

| Mass Spectrometry | Complex fragmentation patterns of glycans and carbohydrates. | Hinders definitive structural identification from mass spectra. | nih.gov |

| Availability | Limited commercial availability and published synthesis routes for specific deuterated standards. | Slows down research requiring precise quantification of rare carbohydrates. | N/A |

Future Avenues for Isotopic Labeling and Application in Basic and Translational Research

The future of isotopic labeling in carbohydrate research is poised for significant advancements that will impact both fundamental science and clinical applications. Innovations are expected in the synthesis of labeled compounds and their application in sophisticated analytical platforms.

Future Directions in Isotopic Labeling:

Novel Labeling Strategies: The development of new reagents and more efficient, often automated, synthesis methods for creating isotopically labeled compounds will make these critical tools more accessible to the broader scientific community. adesisinc.com

Metabolomics and Flux Analysis: In basic research, parallel labeling experiments using stable isotopes will continue to be a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). nih.gov This allows for the detailed mapping and quantification of metabolic pathways, providing a deeper understanding of cellular physiology in health and disease. adesisinc.comnih.gov

Drug Discovery and Development: In the pharmaceutical industry, stable isotope labeling is indispensable for pharmacokinetic studies, tracking the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. adesisinc.com This accelerates the drug development pipeline by providing early insights into a drug's behavior in a biological system. adesisinc.com

Translational and Clinical Research: Isotopic labeling is a key enabling technology in the search for novel disease biomarkers. adesisinc.com By tracing metabolic dysregulations, researchers can identify new targets for therapeutic intervention and develop diagnostic tools. The application of these techniques in areas like cancer and diabetes research holds immense promise. ontosight.ai Furthermore, advanced methods like HDX-MS are expected to see broader use in studying the structure and function of glycoconjugates, which are crucial in processes like cell-cell recognition. nih.gov

The table below outlines potential future applications for isotopically labeled carbohydrates.

Interactive Data Table: Future Applications of Deuterated Carbohydrates

| Research Area | Specific Application | Potential Impact | Relevant Citation |

|---|---|---|---|

| Basic Research | Elucidating complex metabolic pathways using 13C-MFA. | Deeper understanding of cellular function and regulation. | nih.gov |

| Pharmaceuticals | Tracking drug metabolism and pharmacokinetics. | Faster and safer development of new therapeutic agents. | adesisinc.com |

| Metabolomics | Identifying novel biomarkers for diseases like cancer and diabetes. | Early diagnosis and development of targeted therapies. | ontosight.aiadesisinc.com |

| Glycobiology | Analyzing glycan and glycoconjugate structures using HDX-MS. | Insights into cell signaling, immunity, and disease progression. | nih.gov |

Q & A

Q. What are the key synthetic pathways for 3-O-Methyl-alpha-D-glucopyranose-d7, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves methylating glucose at the 3-OH position using methylating agents (e.g., methyl iodide) under alkaline conditions, followed by deuterium exchange via acid-catalyzed H/D exchange or enzymatic methods. Critical parameters include:

- Temperature : Excess heat can lead to glycosidic bond cleavage (observed in methylated glucoside derivatives) .

- Protecting Groups : Selective protection of other hydroxyl groups (e.g., benzyl or acetyl) prevents undesired methylation .

- Deuterium Source : Use of D₂O or deuterated solvents ensures efficient isotopic labeling .

Table 1 : Comparison of Methylation Strategies in Analogous Compounds

| Compound | Methylation Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | CH₃I, NaOH | 78 | 95 | |

| 6-O-Methyl derivative | (CH₃)₂SO₄, KOH | 65 | 88 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/²H and ¹³C NMR confirm deuterium incorporation and methylation position. Absence of 3-OH proton signals and deuterium splitting patterns are key indicators .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₇D₇O₆) and isotopic purity .

- X-ray Crystallography : Resolves stereochemistry, though challenges arise due to hygroscopicity .

Q. What are the primary applications of this compound in metabolic studies?

- Methodological Answer : As a non-metabolizable glucose analog, it is used to:

- Track glucose transport kinetics via deuterium labeling in cell cultures .

- Study enzyme specificity (e.g., glucosidases) by comparing kinetics with non-deuterated analogs .

- Serve as an internal standard in LC-MS for quantifying glucose uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-O-methylation and deuteration) alter the physicochemical properties of glucose analogs?

- Methodological Answer :

- Hydrophobicity : Methylation reduces polarity, enhancing membrane permeability (logP increases by ~0.5 units) .

- Isotope Effects : Deuteration at specific positions (e.g., C1) slows enzymatic cleavage rates by 10–15% due to kinetic isotope effects .

- Thermal Stability : Methylation stabilizes the pyranose ring, increasing decomposition temperature by 20–30°C compared to glucose .

Table 2 : Property Comparison of Glucose Analogs

| Property | Glucose | 3-O-Methyl Derivative | Deutero-3-O-Methyl |

|---|---|---|---|

| LogP | -2.7 | -2.2 | -2.2 |

| Enzymatic Hydrolysis Rate | 100% | 15% | 12% |

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound across models?

- Methodological Answer :

- Isotopic Tracing : Use dual-labeled (¹³C and ²H) analogs to distinguish between transport and metabolic pathways .

- Control Experiments : Compare results with non-deuterated analogs to isolate isotope effects .

- Model-Specific Adjustments : Account for variations in enzyme expression (e.g., hexokinase isoforms) using knockout cell lines .

Q. How can computational modeling predict the interaction of this compound with glucose transporters?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (e.g., CHARMM) parameterized for deuterium .

- Docking Studies : Compare binding affinities with glucose to identify steric/electronic effects of methylation and deuteration .

- Free Energy Calculations : Quantify ΔG changes due to isotopic substitution using thermodynamic integration .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cellular uptake efficiency of this compound?

- Methodological Answer : Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.